

An In-depth Technical Guide to the Structural Analysis of 3-(Hydroxymethyl)cyclopentanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Hydroxymethyl)cyclopentanone

Cat. No.: B169769

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of **3-(hydroxymethyl)cyclopentanone**, a versatile bifunctional molecule with applications in the synthesis of carbocyclic nucleosides, methyl epijasmonate, and as an intermediate for HIV chemokine CCR-5 receptor antagonists.[1][2] This document outlines the key physical and spectroscopic properties of the molecule, a detailed experimental protocol for its synthesis, and visual representations of its structure and synthetic pathway.

Molecular Structure and Physical Properties

3-(Hydroxymethyl)cyclopentanone possesses a five-membered cyclopentane ring functionalized with a ketone and a hydroxymethyl group. Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C ₆ H ₁₀ O ₂
Molecular Weight	114.14 g/mol [1][3]
IUPAC Name	3-(hydroxymethyl)cyclopentan-1-one
CAS Number	113681-11-1; 64646-09-9
Appearance	Colorless oil (Predicted)
Density	1.099 g/cm ³ (Predicted)[1]
pKa	14.71 ± 0.10 (Predicted)[4]

Molecular Structure Diagram:

Caption: 2D structure of **3-(Hydroxymethyl)cyclopentanone**.

Spectroscopic Analysis

The structural elucidation of **3-(hydroxymethyl)cyclopentanone** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not readily available in the public domain, the following tables summarize the predicted and expected spectral data based on the analysis of similar structures, such as cyclopentanone and 3-methylcyclopentanone, and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.65	Triplet	2H	-CH ₂ OH
~2.50	Multiplet	1H	-CH(CH ₂ OH)-
~2.30 - 2.10	Multiplet	4H	-CH ₂ -C=O
~2.00 - 1.80	Multiplet	2H	Cyclopentane -CH ₂ -
~1.70	Singlet (broad)	1H	-OH

¹³C NMR (Carbon NMR) Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~219.0	C=O (Ketone)
~65.0	-CH ₂ OH
~45.0	-CH(CH ₂ OH)-
~38.0	-CH ₂ -C=O
~29.0	Cyclopentane -CH ₂ -
~25.0	Cyclopentane -CH ₂ -

Infrared (IR) Spectroscopy

The IR spectrum of **3-(hydroxymethyl)cyclopentanone** is expected to show characteristic absorption bands for the hydroxyl and carbonyl functional groups.

Frequency (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H Stretch (Alcohol)
~2960, ~2870	Medium	C-H Stretch (Aliphatic)
~1740	Strong	C=O Stretch (Ketone, five-membered ring)[5]
~1050	Medium	C-O Stretch (Alcohol)

Mass Spectrometry (MS)

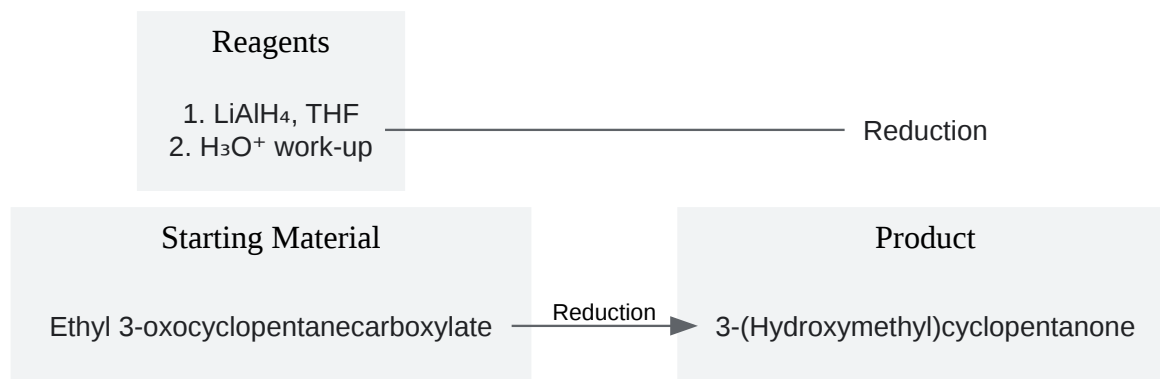
The electron ionization mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
114	Moderate	[M] ⁺ (Molecular Ion)
96	Moderate	[M - H ₂ O] ⁺
85	Strong	[M - CH ₂ OH] ⁺
71	Moderate	[M - C ₂ H ₅ O] ⁺
57	Strong	[C ₄ H ₉] ⁺
43	High	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺

Experimental Protocols: Synthesis

A common and effective method for the synthesis of **3-(hydroxymethyl)cyclopentanone** is the reduction of a suitable precursor, such as an ester of 3-oxocyclopentanecarboxylic acid. The following is a representative experimental protocol adapted from established procedures for similar reductions.

Reaction Scheme:



[Click to download full resolution via product page](#)

Caption: Synthesis of **3-(Hydroxymethyl)cyclopentanone**.

Materials:

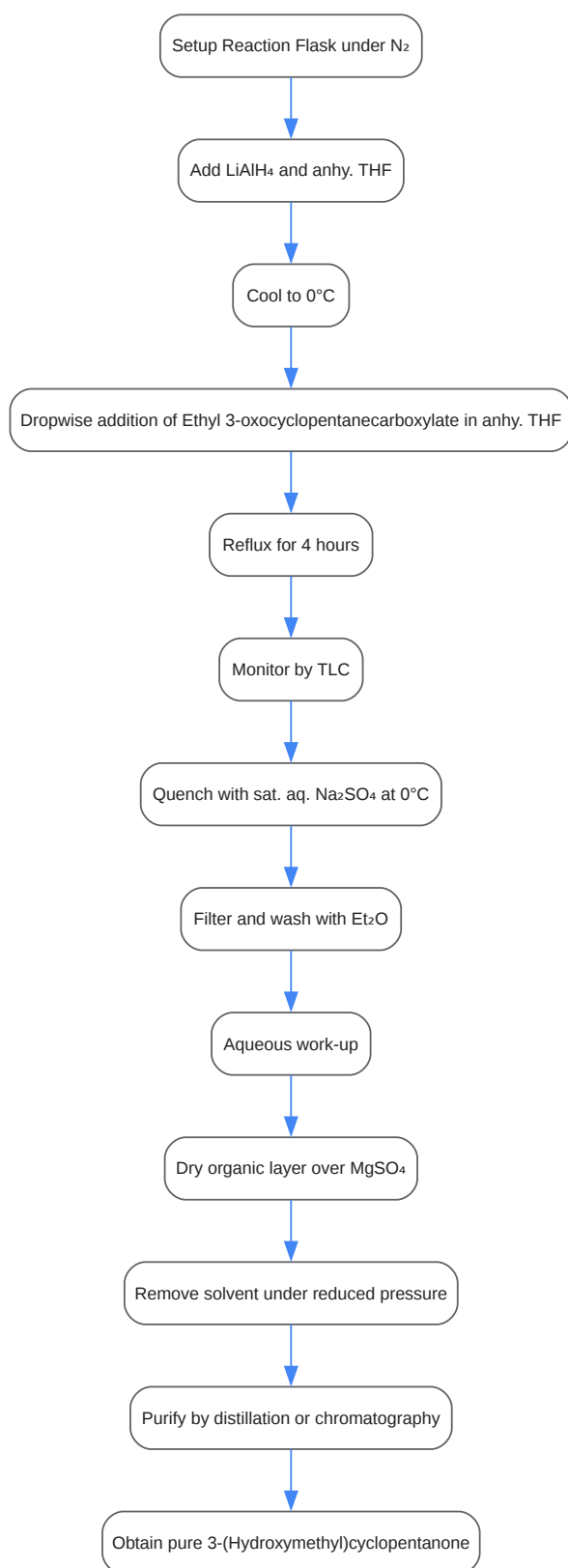
- Ethyl 3-oxocyclopentanecarboxylate
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous sodium sulfate (Na₂SO₄) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Hydrochloric acid (1 M)

Procedure:

- A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (X g, Y mol) in anhydrous THF (100 mL).
- The suspension is cooled to 0 °C in an ice-water bath.

- A solution of ethyl 3-oxocyclopentanecarboxylate (A g, B mol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension over a period of 1 hour, maintaining the temperature below 5 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
- The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- The flask is cooled to 0 °C, and the excess LiAlH_4 is quenched by the slow, dropwise addition of saturated aqueous Na_2SO_4 solution.
- The resulting granular precipitate is filtered off and washed with diethyl ether.
- The combined organic filtrates are washed with 1 M HCl, saturated aqueous NaHCO_3 , and brine.
- The organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure **3-(hydroxymethyl)cyclopentanone**.

Experimental Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis.

Conclusion

This technical guide has provided a detailed structural analysis of **3-(hydroxymethyl)cyclopentanone**, including its physical properties and predicted spectroscopic data. The provided synthetic protocol offers a reliable method for its preparation in a laboratory setting. This information is intended to support researchers and scientists in their work with this important chemical intermediate, facilitating its use in the development of novel pharmaceuticals and other valuable compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Hydroxymethyl)cyclopentanone | 113681-11-1 | FH15931 [biosynth.com]
- 2. 3-(hydroxymethyl)cyclopentanone | CAS:113681-11-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. 3-(Hydroxymethyl)cyclopentanone | C₆H₁₀O₂ | CID 10931404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. Cyclopentanone [applets.kcvs.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structural Analysis of 3-(Hydroxymethyl)cyclopentanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169769#3-hydroxymethyl-cyclopentanone-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com